6-(2,5-Difluorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(2,5-Difluorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazolothiadiazole core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Difluorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,5-difluoroaniline with pyridine-4-carboxylic acid hydrazide to form an intermediate hydrazone. This intermediate is then cyclized using thionyl chloride or phosphorus oxychloride under reflux conditions to yield the desired triazolothiadiazole compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. Solvent selection and purification steps are also critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Difluorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazolothiadiazole derivatives.
Substitution: Formation of substituted triazolothiadiazole compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 6-(2,5-Difluorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential use in treating various diseases, including cancer and infectious diseases. Its unique structure allows for the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. It is also used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(2,5-Difluorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,5-Difluorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(2,5-Dichlorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(2,5-Dimethylphenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its metabolic stability and bioavailability, making it a promising candidate for drug development.
properties
Molecular Formula |
C14H7F2N5S |
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Molecular Weight |
315.30 g/mol |
IUPAC Name |
6-(2,5-difluorophenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H7F2N5S/c15-9-1-2-11(16)10(7-9)13-20-21-12(18-19-14(21)22-13)8-3-5-17-6-4-8/h1-7H |
InChI Key |
YGLCCCUMNNRYSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NN3C(=NN=C3S2)C4=CC=NC=C4)F |
Origin of Product |
United States |
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